molecular formula C5H11Cl2N5 B2962798 1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride CAS No. 2126178-03-6

1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride

Cat. No. B2962798
CAS RN: 2126178-03-6
M. Wt: 212.08
InChI Key: NKMISFSQGMWTOL-UHFFFAOYSA-N
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Description

“1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2126178-03-6 . It has a molecular weight of 212.08 . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, which includes “1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride”, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .


Molecular Structure Analysis

The InChI Code for “1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is 1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H .


Physical And Chemical Properties Analysis

“1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 212.08 .

Scientific Research Applications

High Energy Density Materials (HEDMs)

The compound’s potential use in High Energy Density Materials (HEDMs) is significant. It can serve as a combustion promoter, enhancing the performance of propellants and explosives. Its stability also makes it suitable for safer storage and transportation .

Hypoglycemic Activity

In the medical field, derivatives of this compound have been studied for hypoglycemic activity . They have shown promise in treating conditions like diabetes by targeting enzymes such as 11β-hydroxysteroid dehydrogenase 1, γ-peroxisome proliferator-activated receptor, and dipeptidyl peptidase-4 .

Antimicrobial Activity

Antimicrobial activity: is another area where this compound could be applied. Tetrazole derivatives have been synthesized and tested against various microbial strains, showing effectiveness in combating infections .

Medicinal and Pharmaceutical Applications

Tetrazoles are known for their role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their bioactive properties, which can be enhanced by eco-friendly synthesis methods .

Peptoid Monomers

The compound is useful in the synthesis of peptoid monomers , which are important in developing peptoids - polymers that mimic proteins but are more stable. This has implications for drug development and biotechnology .

Organic Synthesis

In organic synthesis , tetrazole derivatives are valuable due to their reactivity. They can be used to create a wide range of substances through [3 + 2] cycloaddition reactions, which are fundamental in synthetic chemistry .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2H-tetrazol-5-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMISFSQGMWTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NNN=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride

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